N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide
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Overview
Description
N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide typically involves multiple steps. One common route starts with the formation of the spirocyclic core, followed by the introduction of the sulfonamide group and the chlorophenyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process and ensure consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent choice, are tailored to the specific reaction to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-bromophenyl)methanesulfonamide
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-iodophenyl)methanesulfonamide
Uniqueness
What sets N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide apart from similar compounds is its specific chlorophenyl group, which can influence its reactivity and interaction with biological targets. This unique feature may enhance its efficacy in certain applications compared to its analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c17-15-7-3-2-6-13(15)12-23(19,20)18-10-14-11-21-16(22-14)8-4-1-5-9-16/h2-3,6-7,14,18H,1,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFFWDXFFMTUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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